molecular formula C13H17N3O3S B4140673 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine

2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine

Cat. No. B4140673
M. Wt: 295.36 g/mol
InChI Key: QIPYIXKAQUFRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine is an organic compound that belongs to the class of nitro compounds. It is a yellow solid that is used in scientific research for its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. In addition, the compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits activity against a range of cancer cell types, making it a promising lead compound for the development of new drugs. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize the compound for specific applications.

Future Directions

There are several future directions for research on 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine. One area of interest is the development of more potent analogs that exhibit greater activity against cancer cells. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the compound's anti-inflammatory effects suggest that it may have potential as a treatment for autoimmune diseases such as rheumatoid arthritis. Finally, the compound's potential as a lead compound for the development of new drugs makes it an attractive target for further research.

Scientific Research Applications

2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It has been shown to exhibit activity against certain types of cancer cells, including breast cancer, lung cancer, and leukemia. It also has potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(5-nitropyridin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-10-4-6-15(7-5-10)13(17)9-20-12-3-2-11(8-14-12)16(18)19/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPYIXKAQUFRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperidin-1-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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